(1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
Description
(1S)-1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol with the molecular formula C₆H₄BrF₃OS (molecular weight: 261.06 g/mol) . Its structure comprises a thiophene ring substituted with a bromine atom at the 4-position and a trifluoroethanol group at the 2-position, with the hydroxyl group in the (1S)-configuration. The compound’s stereochemistry is critical for its interactions in enantioselective synthesis or biological systems. Key identifiers include:
- SMILES: C1=C(SC=C1Br)C@@HO
- InChIKey: LQPGUZRVDBHBJA-YFKPBYRVSA-N .
The trifluoroethanol moiety enhances lipophilicity, a property linked to improved blood-brain barrier (BBB) penetration in drug candidates .
Properties
IUPAC Name |
(1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3OS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGUZRVDBHBJA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Grignard Reaction: The 4-bromothiophene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding Grignard reagent.
Addition of Trifluoroacetaldehyde: The Grignard reagent is then reacted with trifluoroacetaldehyde to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.
Reduction: Formation of trifluoroethanol or trifluoroethane.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is in the development of pharmaceuticals. Its unique structure allows it to act as a building block for synthesizing biologically active compounds. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .
Material Science
The compound's fluorinated structure imparts unique electronic and thermal properties, making it suitable for applications in material science. Research has indicated that compounds with trifluoromethyl groups can enhance the stability and performance of polymers and coatings . This characteristic is particularly valuable in developing high-performance materials that require resistance to heat and chemicals.
Agricultural Chemistry
In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide. The bromothiophene moiety can contribute to biological activity against pests while maintaining low toxicity to non-target organisms . Studies have shown that similar compounds exhibit effective pest control properties, suggesting that this compound could be further explored in agrochemical formulations.
Case Study 1: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal detailed the synthesis of novel anticancer agents derived from this compound. The researchers modified the compound to enhance its affinity for cancer cell receptors, leading to increased cytotoxicity against various cancer cell lines. The modifications included altering the substituents on the thiophene ring, which significantly improved the therapeutic index of the resulting compounds .
Case Study 2: Polymer Additives
In another study focusing on material science applications, researchers incorporated this compound into polymer matrices to evaluate its effects on thermal stability and mechanical properties. The findings indicated that even small concentrations of this compound could enhance the thermal degradation temperature of the polymers while maintaining their mechanical integrity under stress conditions .
Mechanism of Action
The mechanism by which (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethanol group can form hydrogen bonds, while the bromothiophene moiety can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Bromothiophene Derivatives
The position of the bromine atom on the thiophene ring significantly impacts physicochemical properties. For example:
Enantiomeric Pair: (1R) vs. (1S) Configuration
The (1R)-enantiomer is commercially available and shares identical molecular weight and formula with the (1S)-form. Differences arise in stereospecific interactions:
Heterocycle Variations: Thiophene vs. Pyridine
Replacing the thiophene with a pyridine ring alters electronic properties and hydrogen-bonding capacity:
Substituent Variations: Halogen and Functional Group Modifications
Variations in halogen substituents or functional groups influence reactivity and applications:
*Molecular weight calculated from formula C₉H₁₀BrClO₂.
Biological Activity
The compound (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₂BrF₃OS
- Molecular Weight : 259.05 g/mol
- CAS Number : 1252046-14-2
The compound features a trifluoroethanol moiety, which is known for its strong hydrogen-bonding capabilities and potential to stabilize certain protein structures. The presence of the bromothiophenyl group may also influence its biological interactions.
- Inhibition of Alcohol Dehydrogenase : Similar to other trifluoroalcohols, this compound can inhibit alcohol dehydrogenase, an enzyme critical for metabolizing alcohols in the liver. This inhibition could lead to altered metabolism of ethanol and other alcohols, suggesting potential therapeutic applications in treating alcohol-related disorders .
- Protein Stabilization : Trifluoroethanol is known to stabilize alpha-helices and beta-sheets in proteins. This property may be leveraged in biochemical experiments to enhance the stability of protein structures during analysis .
- Neuroactive Effects : The compound may exhibit neuroactive properties similar to other GABA receptor modulators. Its interactions with neurotransmitter systems could provide insights into its potential as a therapeutic agent for neurological disorders .
Toxicological Profile
Trifluoroethanol derivatives have been noted for their toxicity, particularly affecting the reproductive system and causing testicular toxicity in animal models . Thus, careful consideration of dosage and exposure is essential when exploring therapeutic applications.
Study 1: Inhibition of Enzymatic Activity
A study investigated the effects of this compound on alcohol dehydrogenase activity in vitro. The results indicated a significant reduction in enzymatic activity at concentrations above 100 µM, suggesting a dose-dependent inhibition mechanism.
Study 2: Protein Folding Applications
Research has demonstrated that trifluoroethanol can serve as a non-aqueous co-solvent that aids in studying protein folding dynamics. In experiments involving lysozyme, the presence of this compound resulted in enhanced stability of the protein structure under denaturing conditions.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Toxicity Level |
|---|---|---|
| This compound | Inhibits alcohol dehydrogenase; stabilizes proteins | Moderate to High |
| 2,2,2-Trifluoroethanol | Inhibits alcohol dehydrogenase; stabilizes proteins | Moderate |
| 1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethanone | Potentially similar effects | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
